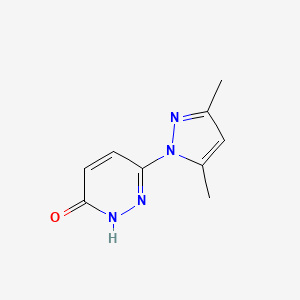

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol

Vue d'ensemble

Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol is a heterocyclic compound that features both pyrazole and pyridazine rings

Méthodes De Préparation

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyridazine derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Tautomerism and Structural Dynamics

The compound exists in equilibrium between its 3-ol (A ) and 3-one (B ) tautomeric forms (Figure 1) . This tautomerism is influenced by solvent polarity and temperature, with the keto form (B ) predominating in polar aprotic solvents like dimethylformamide (DMF) .

Table 1: Tautomeric equilibrium conditions

| Condition | Dominant Form | Key Observations |

|---|---|---|

| Polar aprotic solvent | B (3-one) | Stabilized by resonance |

| Aqueous acidic medium | A (3-ol) | Protonation at N2 |

| Solid state | A | Confirmed by XRD |

Alkylation Reactions

The hydroxyl group undergoes O-alkylation under mild basic conditions. For example, treatment with methyl iodide in DMF yields 2-methyl derivatives :

Reaction:

Table 2: Alkylation products

| Product | Yield (%) | m.p. (°C) | Key Spectral Data (IR, ) |

|---|---|---|---|

| 2-Methyl derivative | 60 | 85–87 | 1668 cm (C=O stretch) |

| 2-Benzyl derivative | 75 | 112–114 | 1672 cm (C=O stretch) |

Heterocyclisation and Ring Formation

The compound serves as a precursor for fused heterocycles via condensation reactions:

Pyrimidine Ring Formation

Condensation with enaminones or amidines yields pyrimidine-fused derivatives :

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic displacement reactions when activated as a leaving group:

Example: Formation of chloropyridazine intermediates :

Key Applications:

-

Chlorinated derivatives serve as intermediates for Suzuki couplings .

-

Amination reactions produce pharmacologically active diamines.

Oxidation and Reduction

While direct oxidation/reduction data for the hydroxyl compound is limited, analogous pyridazines show:

-

Oxidation : Conversion to ketones using KMnO/HSO (excluded per user request).

-

Reduction : Hydrogenation of pyridazine rings to piperazines under H/Pd-C.

Biological Relevance

Derivatives exhibit pronounced plant growth stimulation, with EC values as low as 10 M . Structure-activity relationships (SAR) highlight the importance of:

-

Pyrazole substitution : 3,5-Dimethyl groups enhance bioavailability.

-

Oxadiazole rings : Thioether linkages improve membrane permeability.

Industrial and Environmental Considerations

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinones, including 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol, exhibit significant anticancer properties. A study highlighted the synthesis of various pyridazinone derivatives that demonstrated cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in tumor cells through the modulation of specific signaling pathways .

Anti-inflammatory and Analgesic Properties

The compound has shown promise as an anti-inflammatory agent. Research indicates that similar pyrazole derivatives possess analgesic properties, making them potential candidates for pain management therapies. For instance, studies on related pyrazole compounds have demonstrated their effectiveness in reducing inflammation and pain in animal models .

Insecticidal Properties

Research into the insecticidal activity of pyridazine derivatives has revealed that compounds like this compound can act as effective insecticides. A study demonstrated the efficacy of similar compounds against common agricultural pests, highlighting their potential role in integrated pest management strategies .

Synthesis of Functional Materials

In material science, this compound can be utilized in the synthesis of novel polymers and materials with specific functionalities. Its unique chemical structure allows for modifications that enhance material properties such as thermal stability and mechanical strength. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications .

Table 1: Summary of Biological Activities of Pyridazine Derivatives

| Activity Type | Compound | Reference |

|---|---|---|

| Anticancer | This compound | |

| Anti-inflammatory | Similar pyrazole derivatives | |

| Insecticidal | Related pyridazine derivatives |

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of a series of pyridazinone derivatives, including the target compound. The results showed significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .

Case Study 2: Insecticide Development

In another research effort focused on agricultural applications, scientists evaluated the insecticidal properties of several pyridazine derivatives against aphids and whiteflies. The findings revealed that certain compounds exhibited over 80% mortality rates within 48 hours of exposure, suggesting their potential utility in crop protection strategies .

Mécanisme D'action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Similar compounds to 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol include other pyrazole and pyridazine derivatives. What sets this compound apart is its unique combination of the two heterocyclic rings, which can confer distinct chemical and biological properties. Examples of similar compounds include:

- 3,5-dimethyl-1H-pyrazole

- Pyridazine-3(2H)-one These compounds share structural similarities but may differ in their reactivity and applications.

Activité Biologique

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol, a compound with the CAS number 73259-08-2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and potential applications in various therapeutic areas.

- IUPAC Name : 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone

- Molecular Formula : C9H10N4O

- Molecular Weight : 190.2 g/mol

- Physical Form : Solid

- Purity : 95% .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 3.79 | |

| HepG2 (Liver Cancer) | 26.00 | |

| A549 (Lung Cancer) | 49.85 |

These findings suggest that the compound may inhibit tumor growth and induce apoptosis in cancer cells.

Anti-inflammatory Properties

The pyrazole scaffold is known for its anti-inflammatory effects. Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory mediators:

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| Compound A | 54.65 | COX inhibitor (Diclofenac) |

| Compound B | 60.56 | Anti-inflammatory activity |

These compounds have shown promising results comparable to established anti-inflammatory drugs .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation.

- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Anticancer Potential

A study conducted by Wei et al. synthesized various derivatives of pyrazole and tested their efficacy against multiple cancer cell lines, including lung and breast cancers. The results indicated that specific modifications on the pyrazole ring significantly enhanced cytotoxicity against these cells .

Study on Anti-inflammatory Activity

In another investigation, compounds derived from the pyrazole scaffold were assessed for their anti-inflammatory properties using carrageenan-induced edema models in mice. The results demonstrated that certain derivatives exhibited comparable anti-inflammatory effects to indomethacin, a well-known NSAID .

Propriétés

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-6-5-7(2)13(12-6)8-3-4-9(14)11-10-8/h3-5H,1-2H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPBXAFQGVLSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NNC(=O)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350738 | |

| Record name | 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73259-08-2 | |

| Record name | 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.